6-Fluoro-2-phenylquinoline
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Overview
Description
6-Fluoro-2-phenylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
The synthesis of 6-Fluoro-2-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with benzaldehyde in the presence of a catalyst can yield the desired compound . Industrial production methods often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
6-Fluoro-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
6-Fluoro-2-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H10FN |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H10FN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
HUPXUOFLBBBWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
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